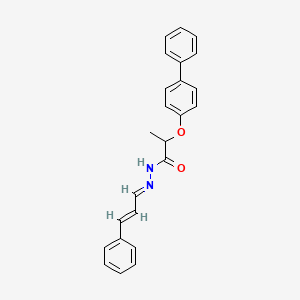
2-((1,1'-Biphenyl)-4-yloxy)-N'-(3-phenyl-2-propenylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, an oxy linkage, and a hydrazide moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxy intermediate. This intermediate is then reacted with a hydrazide derivative under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide forms.
Substitution: The biphenyl and hydrazide groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the biphenyl or hydrazide moieties.
Scientific Research Applications
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic regions of proteins, while the hydrazide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide
- 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide derivatives
- Other biphenyl-based hydrazides
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide stands out due to its unique combination of biphenyl and hydrazide groups, which confer specific chemical and biological properties
Properties
CAS No. |
308134-54-5 |
|---|---|
Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C24H22N2O2/c1-19(24(27)26-25-18-8-11-20-9-4-2-5-10-20)28-23-16-14-22(15-17-23)21-12-6-3-7-13-21/h2-19H,1H3,(H,26,27)/b11-8+,25-18+ |
InChI Key |
SMRARQOAGUKNRJ-GQGPBIHRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















